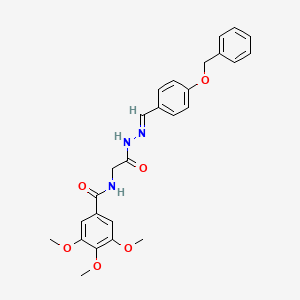

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyloxy group, a benzylidene hydrazino moiety, and a trimethoxybenzamide core, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-(benzyloxy)benzaldehyde and hydrazine hydrate to form the benzylidene hydrazine intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The benzylidene hydrazino moiety can be reduced to hydrazine derivatives.

Substitution: The methoxy groups on the benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, hydrazine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzylidene hydrazino moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The trimethoxybenzamide core may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- N-(2-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide

- N-(4-((2-(2-(Benzyloxy)5-bromobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide

Uniqueness

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxybenzamide core differentiates it from other similar compounds, potentially enhancing its therapeutic potential .

Biological Activity

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide) is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a hydrazine moiety, a benzyloxy group, and a trimethoxybenzamide structure, which contribute to its diverse reactivity and biological interactions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound) is C18H19N3O5. The intricate structure includes several functional groups that enhance its biological activity:

- Hydrazine Moiety : Known for participating in condensation reactions and forming hydrazones.

- Benzyloxy Group : May stabilize positive charges through resonance, facilitating nucleophilic substitution reactions.

- Trimethoxybenzamide Structure : Potentially contributes to neuroprotective effects and interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with similar hydrazone structures can exhibit significant anticancer properties. For example, derivatives of hydrazones have been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis and has implications for skin pigmentation disorders .

Antimicrobial Activity

The presence of the hydrazine moiety in the compound suggests potential antimicrobial activity. Hydrazone derivatives often demonstrate effectiveness against various microbial strains. Studies on related compounds have shown promising results in inhibiting bacterial growth .

Neuroprotective Effects

The trimethoxybenzamide fragment may impart neuroprotective effects. Compounds with similar structural features have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For instance, a study on 2-(4-(benzyloxy)-5-(hydroxyl)phenyl) benzothiazole derivatives revealed potent MAO-B inhibitory activity (IC50 = 0.062 µM), indicating potential for neuroprotection .

Interaction with Biological Targets

Preliminary studies suggest that this compound) may interact with enzymes involved in metabolic processes or signaling pathways. Understanding these interactions is crucial for elucidating the compound's mechanisms of action.

Comparative Analysis of Similar Compounds

The following table compares this compound) with structurally related compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxyphenyl-3,4,5-trimethoxybenzamide | Hydroxyl and methoxy substituents | Tyrosinase inhibition |

| 2-Amino-5-methylphenol derivatives | Amino group and phenolic structure | Antimicrobial activity |

| Hydrazones of aromatic aldehydes | Hydrazine linkage with various aldehydes | Anticancer properties |

This comparison highlights the unique structural arrangement of this compound), which may enhance its biological activity compared to simpler analogs.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of hydrazone derivatives found that specific modifications to the hydrazone structure significantly increased cytotoxicity against cancer cell lines. The introduction of electron-donating groups enhanced the reactivity towards cancerous cells .

Case Study 2: Neuroprotective Potential

Research on related compounds indicated that those exhibiting MAO-B inhibitory activity also demonstrated antioxidant properties. These findings suggest that this compound) could serve as a lead compound for developing neuroprotective agents .

Properties

Molecular Formula |

C26H27N3O6 |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

3,4,5-trimethoxy-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |

InChI |

InChI=1S/C26H27N3O6/c1-32-22-13-20(14-23(33-2)25(22)34-3)26(31)27-16-24(30)29-28-15-18-9-11-21(12-10-18)35-17-19-7-5-4-6-8-19/h4-15H,16-17H2,1-3H3,(H,27,31)(H,29,30)/b28-15+ |

InChI Key |

WOBWVCZXBXVIOQ-RWPZCVJISA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.